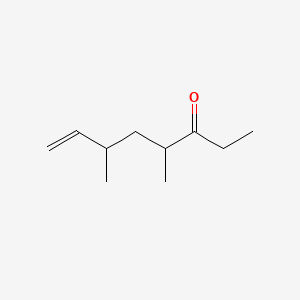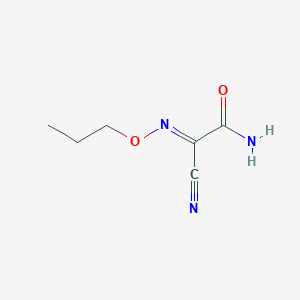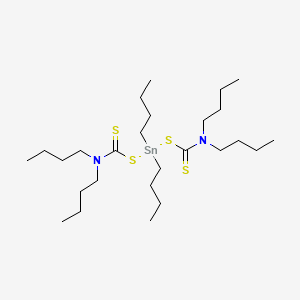
Dibutylbis((dibutylthiocarbamoyl)thio)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis((dibutylthiocarbamoyl)thio)stannane is a chemical compound with the molecular formula C26H52N2S4Sn. It is known for its unique structure, which includes a tin (Sn) atom bonded to two dibutylthiocarbamoyl groups. This compound is primarily used in various industrial and research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis((dibutylthiocarbamoyl)thio)stannane typically involves the reaction of dibutyltin dichloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Dibutylbis((dibutylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dibutylthiocarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
科学的研究の応用
Dibutylbis((dibutylthiocarbamoyl)thio)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a stabilizer and additive.
作用機序
The mechanism of action of Dibutylbis((dibutylthiocarbamoyl)thio)stannane involves its interaction with various molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin diacetate
- Dibutyltin oxide
Comparison
Dibutylbis((dibutylthiocarbamoyl)thio)stannane is unique due to its specific structure and the presence of dibutylthiocarbamoyl groups. This gives it distinct chemical properties and reactivity compared to other dibutyltin compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
6821-94-9 |
|---|---|
分子式 |
C26H54N2S4Sn |
分子量 |
641.7 g/mol |
IUPAC名 |
[dibutyl(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.2C4H9.Sn/c2*1-3-5-7-10(9(11)12)8-6-4-2;2*1-3-4-2;/h2*3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
MZALSSKSVYPDCR-UHFFFAOYSA-L |
正規SMILES |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(CCCC)SC(=S)N(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


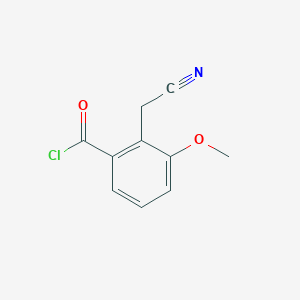
![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
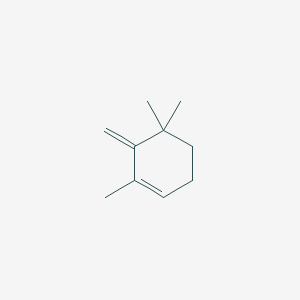
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
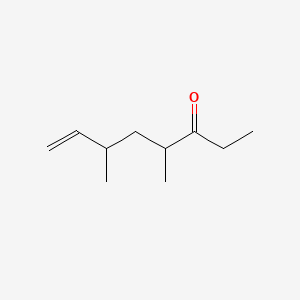
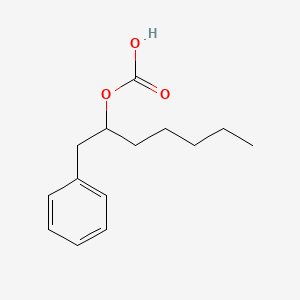
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
